Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2-phenylethyl)benzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)14-8-9-16-15(12-14)18-19-20(16)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFIJMZSWXDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of 1H-1,2,3-benzotriazole-5-carboxylic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzotriazole is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzotriazole ring can be reduced under specific conditions to yield dihydrobenzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while substitution reactions can introduce functional groups like nitro or halogen atoms onto the benzotriazole ring .
Scientific Research Applications
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The benzotriazole core can also interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Observations:
Substituent Impact on Physical Properties: The methyl-substituted analog () has a lower molecular weight (205.21 vs. 297.33) and higher crystallinity (melting point = 98°C). The 2-phenylethyl group in the target compound likely reduces melting point due to hindered molecular packing.
Solid-State Interactions :
- α-Ketoester triazoles () form self-assembled dimers via O···π-hole tetrel bonding, a feature absent in the target compound due to its lack of α-ketoester functionality. Instead, the target compound’s solid-state interactions are dominated by π-π stacking between benzotriazole and phenyl groups, as well as van der Waals forces from the aliphatic 2-phenylethyl chain .
Biological Activity
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is a synthetic compound belonging to the class of benzotriazole derivatives. Its unique structure combines both a benzotriazole core and a phenylethyl group, which contribute to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.
Target of Action
This compound acts primarily as an ester, which can undergo hydrolysis to yield alcohols and carboxylic acids. The hydrolysis process is often catalyzed by enzymes such as esterases or lipases, influencing the compound's bioavailability and efficacy in biological systems.
Mode of Action
The hydrolysis of ethyl esters leads to the formation of biologically active alcohols and acids. These metabolites can participate in various biochemical pathways, including lipid metabolism and cellular signaling processes.
Pharmacological Properties
Recent studies have explored the pharmacological potential of this compound. Notable findings include:
- Anti-inflammatory Activity : Preliminary investigations suggest that this compound may inhibit inflammatory pathways, potentially through modulation of the NF-κB signaling pathway .
- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, reducing oxidative stress and preventing neuronal cell death in models of neurodegeneration .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes, such as cholinesterases, which are crucial in neurodegenerative disorders like Alzheimer's disease .
Study 1: Neuroprotective Activity
In a study examining the neuroprotective effects of various benzotriazole derivatives, this compound demonstrated significant protective effects against hydrogen peroxide-induced neurotoxicity in neuronal cell lines. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability at concentrations up to 50 μM .
Study 2: Enzyme Inhibition
A series of enzyme kinetic studies revealed that this compound exhibited competitive inhibition against butyrylcholinesterase (BuChE), with an IC50 value indicative of moderate potency compared to standard inhibitors. Molecular docking studies suggested that the binding interactions were facilitated by the unique structural features of the compound .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds in its class, a comparison table has been created:
| Compound Name | Structure | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Neuroprotective | ~30 | Moderate potency against BuChE |
| 1H-1,2,3-Benzotriazole | Structure | Corrosion inhibitor | N/A | Widely used in industrial applications |
| 2-Phenylethylamine | Structure | Neurotransmitter precursor | N/A | Important for mood regulation |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate?
Methodological Answer: The synthesis typically involves:
- Step 1 : Alkylation of benzotriazole precursors with 2-phenylethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylethyl group at the N1 position .
- Step 2 : Carboxylation at the C5 position via esterification, often using ethyl chloroformate or coupling reagents like DCC/DMAP in anhydrous solvents (e.g., THF) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Key Characterization : Monitor reactions via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., using APEX2 software for data collection and SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under catalytic conditions?
Methodological Answer:
- Catalyst Screening : Test Pd-catalyzed cross-coupling for aryl-alkyl bond formation (e.g., Suzuki-Miyaura for substituted benzotriazoles) .
- Solvent/Base Optimization : Compare yields in polar aprotic solvents (DMF vs. DMSO) with bases like Cs₂CO₃ or DBU.
- Case Study : A 20% yield increase was achieved using microwave-assisted synthesis (120°C, 30 min) vs. conventional reflux (12 h) for analogous triazole derivatives .
Q. What strategies are used to investigate its biological activity in drug discovery?
Methodological Answer:
Q. How can computational modeling enhance understanding of its molecular interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase PDB: 1M17). Adjust force fields for π-π stacking between benzotriazole and aromatic residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized controls (e.g., staurosporine for kinase inhibition).
- Case Example : Conflicting cytotoxicity data may arise from varying cell passage numbers or serum concentrations in culture media—document experimental variables meticulously .
Q. What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent ester hydrolysis or photodegradation.
- Stability Testing : Monitor purity via HPLC every 6 months; degradation products >5% warrant repurification .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
